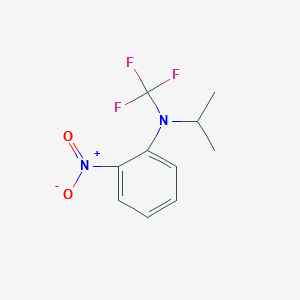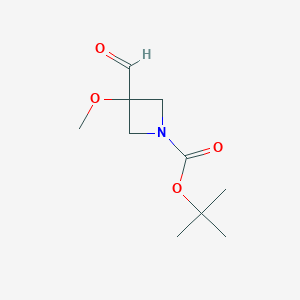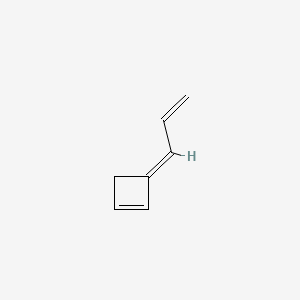
Cyclobutene, 2-propenylidene-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutene, 2-propenylidene- is an organic compound with the molecular formula C₇H₈. It is a derivative of cyclobutene, characterized by the presence of a propenylidene group attached to the cyclobutene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Cyclobutene, 2-propenylidene- can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction of alkenes. For instance, the reaction between an aryl alkyne and an acrylate in the presence of a catalyst such as indium trifluoroacetylacetonate and trimethylsilyl bromide can yield cyclobutene derivatives. Another method involves the thermal conversion of diallenes in the crystalline state, which provides a high yield of the desired product.
Industrial Production Methods: Industrial production of cyclobutene, 2-propenylidene- typically involves large-scale cycloaddition reactions under controlled conditions. The use of templates and post-cyclization reactions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions: Cyclobutene, 2-propenylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert cyclobutene, 2-propenylidene- into cyclobutane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated cyclobutene derivatives.
科学研究应用
Cyclobutene, 2-propenylidene- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and macrocycles.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: Cyclobutene, 2-propenylidene- is used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of cyclobutene, 2-propenylidene- involves its ability to participate in cycloaddition reactions, forming new carbon-carbon bonds. The compound’s strained ring structure makes it highly reactive, allowing it to undergo various transformations. Molecular targets and pathways include the formation of π-conjugated systems and the stabilization of reactive intermediates.
相似化合物的比较
Cyclobutene, 2-propenylidene- can be compared with other similar compounds such as:
Cyclobutene: A simpler structure without the propenylidene group.
Cyclobutadiene: A highly reactive four-membered ring with alternating double bonds.
Cyclobutane: A saturated four-membered ring without double bonds.
Uniqueness: Cyclobutene, 2-propenylidene- is unique due to its combination of a strained cyclobutene ring and a propenylidene group, which imparts distinct reactivity and stability compared to its analogs.
属性
CAS 编号 |
52097-85-5 |
|---|---|
分子式 |
C7H8 |
分子量 |
92.14 g/mol |
IUPAC 名称 |
(3E)-3-prop-2-enylidenecyclobutene |
InChI |
InChI=1S/C7H8/c1-2-4-7-5-3-6-7/h2-5H,1,6H2/b7-4- |
InChI 键 |
USDJJNZZCBONHN-DAXSKMNVSA-N |
手性 SMILES |
C=C/C=C/1\CC=C1 |
规范 SMILES |
C=CC=C1CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


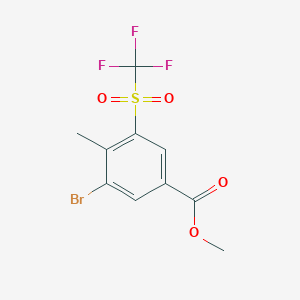
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)

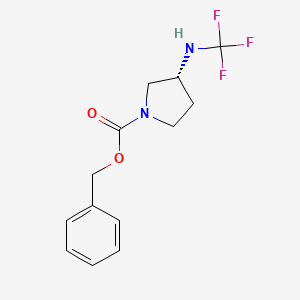
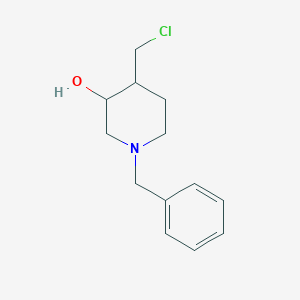
![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)

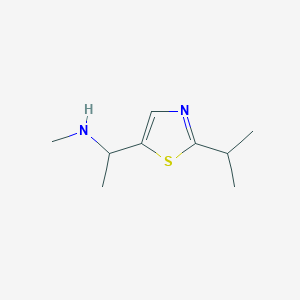
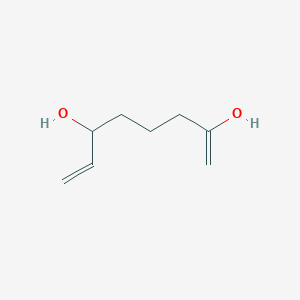
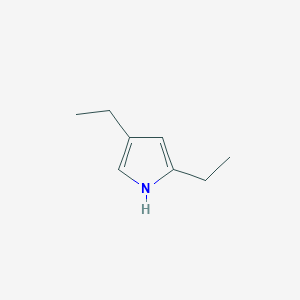
![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)
